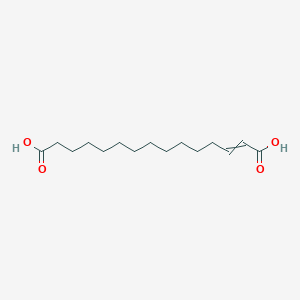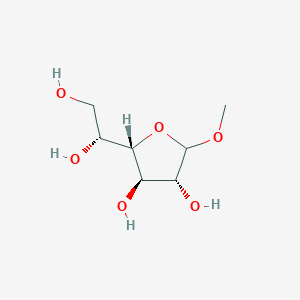
ATP|AS (tetralithium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATP|AS (tetralithium salt) involves the thiophosphorylation of adenosine triphosphate. The process typically includes the following steps:
Thiophosphorylation: Adenosine triphosphate is reacted with thiophosphoryl chloride in the presence of a base such as triethylamine. This reaction introduces a thiophosphate group at the gamma position of ATP.
Lithium Salt Formation: The resulting thiophosphorylated ATP is then treated with lithium hydroxide to form the tetralithium salt.
Industrial Production Methods
Industrial production of ATP|AS (tetralithium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
ATP|AS (tetralithium salt) undergoes various biochemical reactions, including:
Phosphorylation: It can act as a substrate in kinase reactions, where it donates its thiophosphate group.
Binding Reactions: It binds to purinergic receptors, particularly P2Y2 and P2Y11, to activate signaling pathways.
Common Reagents and Conditions
Kinase Reactions: Typically involve the use of kinase enzymes and magnesium ions as cofactors.
Receptor Binding: Conducted in physiological buffers at neutral pH to mimic cellular conditions.
Major Products Formed
Phosphorylated Proteins: In kinase reactions, ATP|AS (tetralithium salt) transfers its thiophosphate group to target proteins.
Activated Receptors: Binding to P2Y2 and P2Y11 receptors leads to the activation of downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
ATP|AS (tetralithium salt) is extensively used in various fields of scientific research:
Wirkmechanismus
ATP|AS (tetralithium salt) exerts its effects by mimicking the natural ATP molecule. It binds to and activates P2Y2 and P2Y11 receptors, which are G protein-coupled receptors involved in various cellular processes. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of ion channels and the release of secondary messengers such as calcium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate) tetrasodium salt: Another non-hydrolyzable ATP analogue with similar properties but different counterions.
Adenosine-5’-O-(2-thiodiphosphate): A related compound with a thiophosphate group at the beta position instead of the gamma position.
Uniqueness
ATP|AS (tetralithium salt) is unique due to its tetralithium counterions, which provide distinct solubility and stability properties compared to other ATP analogues. Its ability to act as a potent agonist of P2Y2 and P2Y11 receptors also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H12Li4N5O12P3S |
|---|---|
Molekulargewicht |
547.1 g/mol |
IUPAC-Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI-Schlüssel |
DWQFDOIBOYDYKH-KWIZKVQNSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


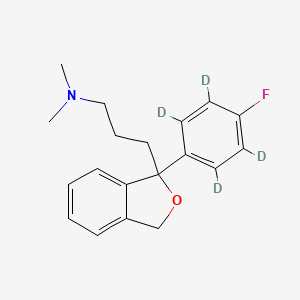
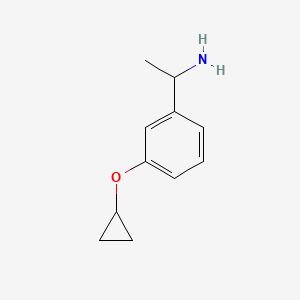
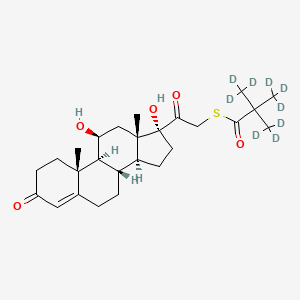
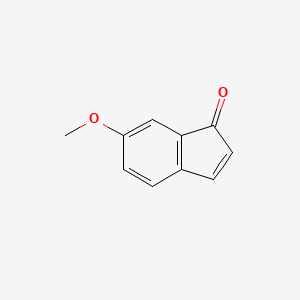
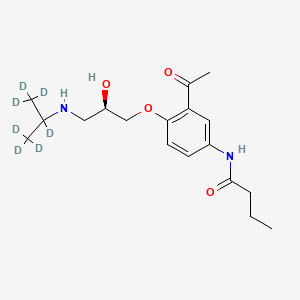
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

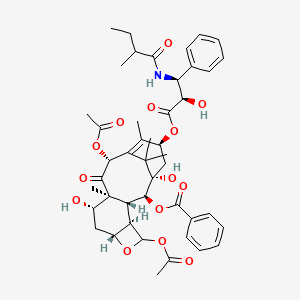
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
